molecular formula C12H14N2O B14083300 2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinolin-1-one CAS No. 100650-33-7

2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinolin-1-one

Cat. No.: B14083300
CAS No.: 100650-33-7
M. Wt: 202.25 g/mol
InChI Key: UQEPJSWVOOIEDL-UHFFFAOYSA-N
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Description

1H-Pyrazino[1,2-a]quinolin-1-one, 2,3,4,4a,5,6-hexahydro- is a heterocyclic compound that belongs to the class of fused nitrogen-containing heterocycles. It is characterized by a pyrazinoquinoline core structure, which is known for its diverse biological activities and useful functional properties .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazino[1,2-a]quinolin-1-one, 2,3,4,4a,5,6-hexahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted pyrazinoquinolines .

Mechanism of Action

The mechanism of action of 1H-Pyrazino[1,2-a]quinolin-1-one, 2,3,4,4a,5,6-hexahydro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Properties

IUPAC Name

2,3,4,4a,5,6-hexahydropyrazino[1,2-a]quinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-12-8-13-7-10-6-5-9-3-1-2-4-11(9)14(10)12/h1-4,10,13H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEPJSWVOOIEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N3C1CNCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40760838
Record name 2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40760838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100650-33-7
Record name 2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40760838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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